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Compound Name: CST967

Cat. No.: B15135684 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed

to target Ubiquitin-Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB)

that plays a critical role in regulating the stability of numerous proteins involved in key cellular

processes, including DNA repair, cell cycle progression, and apoptosis.[1] Notably, USP7 is a

key regulator of the tumor suppressor p53 by stabilizing its primary E3 ligase, MDM2.[1] Due to

its high expression in various cancers and its association with poor prognosis, USP7 has

emerged as a promising therapeutic target.[1]

PROTACs are bifunctional molecules that induce the degradation of a target protein by

hijacking the ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a

protein's function, degraders lead to the entire loss of the protein, offering a powerful

therapeutic modality.[1] Quantitative proteomics is an indispensable tool for characterizing

PROTACs like CST967. It enables the precise measurement of changes in protein abundance

across the entire proteome, providing critical insights into the degrader's efficacy, selectivity,

and downstream biological consequences.[3][4]

This application note provides a comprehensive overview and detailed protocols for utilizing

quantitative mass spectrometry-based proteomics to study the effects of CST967 treatment in a

cellular context.
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Key Applications
Target Engagement & Efficacy: Directly quantify the extent and dose-dependency of USP7

degradation.

Selectivity Profiling: Assess the global proteome to identify any off-target protein degradation,

confirming the selectivity of CST967.

Mechanism of Action Studies: Elucidate the downstream effects of USP7 degradation by

quantifying changes in the abundance of its known substrates and other signaling pathway

components.[5][6]

Biomarker Discovery: Identify novel proteins and pathways affected by CST967 treatment

that could serve as pharmacodynamic or predictive biomarkers.

Experimental Workflow
A typical quantitative proteomics experiment to analyze the effects of CST967 involves several

key stages, from cell culture to data analysis. The workflow for a Tandem Mass Tag (TMT)

based approach, which allows for multiplexing of up to 16 samples, is outlined below.[7][8]

Caption: TMT-based quantitative proteomics workflow for CST967 analysis.

Quantitative Data Presentation
Following data analysis, results are typically presented in tables that summarize the quantified

proteins and their abundance changes between treatment and control groups.

Table 1: USP7 Degradation and Substrate Stabilization This table shows illustrative data for the

target protein USP7 and its key substrate, p53, following a 24-hour treatment with 1 µM

CST967 in MM.1S cells. Data is represented as Log2 fold change, with associated p-values

indicating statistical significance.
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Gene Name Protein Name

Log2(Fold
Change)
CST967/Contr
ol

p-value Regulation

USP7

Ubiquitin

carboxyl-terminal

hydrolase 7

-2.85 1.2e-6 Down

TP53
Cellular tumor

antigen p53
1.58 3.4e-5 Up

MDM2

E3 ubiquitin-

protein ligase

Mdm2

-1.92 9.8e-6 Down

Table 2: Selectivity Profile of CST967 This table provides an example of a selectivity

assessment, showing other deubiquitinating enzymes (DUBs) that were quantified but not

significantly altered, highlighting the specificity of CST967.
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Gene Name Protein Name

Log2(Fold
Change)
CST967/Contr
ol

p-value Regulation

USP1

Ubiquitin

carboxyl-terminal

hydrolase 1

0.05 0.89 Unchanged

USP5

Ubiquitin

carboxyl-terminal

hydrolase 5

-0.11 0.72 Unchanged

USP9X

Ubiquitin

carboxyl-terminal

hydrolase 9X

0.08 0.81 Unchanged

OTUB1

OTU

deubiquitinase,

ubiquitin

aldehyde binding

1

-0.02 0.95 Unchanged

Signaling Pathway Analysis
Quantitative proteomics data can be mapped onto known signaling pathways to visualize the

drug's mechanism of action. CST967-mediated degradation of USP7 is expected to disrupt the

USP7-MDM2-p53 axis, leading to p53 stabilization and activation of downstream apoptotic

pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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